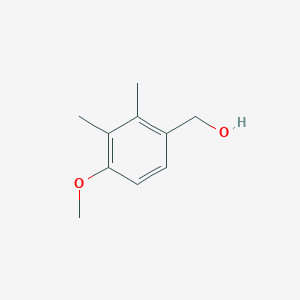

2,3-Dimethyl-4-methoxybenzyl alcohol

描述

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established systematic naming conventions for substituted benzyl alcohols. The official IUPAC name is (4-methoxy-2,3-dimethylphenyl)methanol, which precisely describes the structural arrangement of substituents on the aromatic ring. This systematic name indicates the presence of a methoxy group at the 4-position and methyl groups at the 2- and 3-positions relative to the carbon bearing the hydroxymethyl group.

Alternative systematic names documented in chemical databases include Benzenemethanol, 4-methoxy-2,3-dimethyl-, which represents an older nomenclature system that emphasizes the benzenemethanol parent structure. The compound also appears in literature with the common name 2,3-Dimethyl-4-methoxybenzyl alcohol, which directly describes the substitution pattern in a more descriptive manner.

The systematic naming follows the principle of identifying the longest carbon chain containing the highest priority functional group, which in this case is the primary alcohol group attached to the benzene ring. The numbering system begins from the carbon bearing the hydroxymethyl group, and substituents are named in alphabetical order with their corresponding position numbers. This systematic approach ensures unambiguous identification of the compound across different chemical databases and research contexts.

Table 1: Nomenclature Classifications for this compound

| Nomenclature Type | Name | Source |

|---|---|---|

| IUPAC Name | (4-methoxy-2,3-dimethylphenyl)methanol | |

| Systematic Name | Benzenemethanol, 4-methoxy-2,3-dimethyl- | |

| Common Name | This compound | |

| Chemical Registry | 178049-63-3 |

Molecular Formula and Isotopic Variants

The molecular formula C₁₀H₁₄O₂ defines the atomic composition of this compound, representing ten carbon atoms, fourteen hydrogen atoms, and two oxygen atoms arranged in a specific structural configuration. The molecular weight is precisely calculated as 166.22 grams per mole, reflecting the sum of atomic masses for all constituent atoms in the molecule.

The monoisotopic mass, which considers the most abundant isotopes of each element, is recorded as 166.099380 atomic mass units. This value represents the exact mass of the molecule when composed entirely of the most common isotopes: carbon-12, hydrogen-1, and oxygen-16. The slight difference between the average molecular weight and monoisotopic mass reflects the natural abundance of heavier isotopes in typical samples.

Isotopic variants of the compound can exist due to the natural occurrence of carbon-13 and deuterium isotopes. Carbon-13 substitution can occur at any of the ten carbon positions, with the aromatic carbons being statistically more likely sites for isotopic incorporation due to their greater number. Deuterium substitution can theoretically occur at any of the fourteen hydrogen positions, though the hydroxyl hydrogen and methyl hydrogens represent the most exchangeable sites under appropriate conditions.

Table 2: Molecular Composition and Mass Specifications

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | - | |

| Molecular Weight | 166.22 | g/mol | |

| Monoisotopic Mass | 166.099380 | Da | |

| Carbon Atoms | 10 | - | |

| Hydrogen Atoms | 14 | - | |

| Oxygen Atoms | 2 | - |

The structural formula can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=C1C)OC)CO, which provides a linear encoding of the molecular structure. The International Chemical Identifier string InChI=1S/C10H14O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5,11H,6H2,1-3H3 offers a standardized representation that facilitates database searches and structural comparisons.

Structural Isomers and Stereochemical Features

This compound exists within a family of structural isomers that share the molecular formula C₁₀H₁₄O₂ but differ in the arrangement of atoms and functional groups. The specific substitution pattern of this compound creates a unique structural fingerprint that distinguishes it from other constitutional isomers with the same molecular formula.

The compound exhibits no stereogenic centers in its molecular structure, as the carbon atom bearing the hydroxymethyl group is sp³ hybridized but lacks four different substituents. Consequently, the molecule does not display optical isomerism or enantiomeric forms. The absence of restricted rotation around any bonds also eliminates the possibility of conformational isomers under normal conditions.

Structural isomers with the same molecular formula include various substituted benzyl alcohols with different positioning of methyl and methoxy groups on the aromatic ring. For example, compounds with methoxy groups at different positions (2-, 3-, or 5-) combined with alternative methyl group placements would constitute constitutional isomers. The PubChemLite database indicates the existence of 152 compounds sharing the molecular formula C₁₀H₁₄O₂, highlighting the diversity of possible structural arrangements.

The aromatic ring system in this compound adopts a planar conformation due to the sp² hybridization of carbon atoms within the benzene ring. The methoxy and methyl substituents introduce slight electronic and steric effects that can influence the molecule's chemical reactivity and physical properties. The electron-donating nature of both methyl and methoxy groups activates the aromatic ring toward electrophilic substitution reactions.

Table 3: Structural Analysis of this compound

| Structural Feature | Description | Implication |

|---|---|---|

| Stereogenic Centers | None present | No optical isomers |

| Conformational Restriction | Freely rotating bonds | No conformational isomers |

| Aromatic Substitution Pattern | 2,3-dimethyl-4-methoxy | Unique regioisomer |

| Functional Groups | Primary alcohol, methyl ether | Specific reactivity profile |

| Ring System | Monosubstituted benzene | Planar aromatic core |

The chemical structure can be analyzed through various computational methods that predict molecular geometry and electronic properties. The Standard International Chemical Identifier Key FVNIOLGSUAIZPP-UHFFFAOYSA-N provides a unique hash-based identifier that ensures precise structural identification across different chemical databases. This standardized approach facilitates accurate cross-referencing and eliminates ambiguity in chemical structure representation.

The compound's structural features contribute to its physical properties, including melting point characteristics. Literature reports indicate a melting point range of 68-70 degrees Celsius, which reflects the molecular packing efficiency in the solid state. The presence of both hydrogen bonding capability through the hydroxyl group and aromatic stacking interactions influences the compound's crystalline structure and thermal behavior.

属性

IUPAC Name |

(4-methoxy-2,3-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNIOLGSUAIZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402836 | |

| Record name | 2,3-Dimethyl-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178049-63-3 | |

| Record name | 2,3-Dimethyl-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-4-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-methoxybenzyl alcohol typically involves the reaction of 2,3-dimethyl-4-methoxybenzaldehyde with reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding benzaldehyde using a palladium or platinum catalyst. This method ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: 2,3-Dimethyl-4-methoxybenzaldehyde, 2,3-Dimethyl-4-methoxybenzoic acid.

Reduction: Corresponding alkanes and other reduced derivatives.

Substitution: Various substituted benzyl alcohols.

科学研究应用

Organic Synthesis

Intermediate in Chemical Reactions

2,3-Dimethyl-4-methoxybenzyl alcohol serves as an important intermediate in organic synthesis. It can be used to produce various derivatives and esters that are crucial in the development of pharmaceuticals and agrochemicals. For instance, it can undergo esterification reactions to form 4-methoxybenzyl esters, which are valuable in medicinal chemistry due to their biological activity .

Photocatalytic Reactions

In studies involving photocatalytic oxidation, 4-methoxybenzyl alcohol (closely related to this compound) has been shown to be oxidized to p-anisaldehyde using titanium dioxide as a photocatalyst. This reaction highlights the potential of the compound in photochemical applications and its ability to serve as a precursor for more complex organic molecules .

Pharmaceutical Applications

Neuroprotective Properties

Research has indicated that derivatives of 4-methoxybenzyl alcohol exhibit neuroprotective effects, particularly against ischemic injury. In studies involving brain microvascular endothelial cells, it was found that these compounds could protect against oxidative stress by reducing blood-brain barrier permeability during ischemic conditions . Such findings suggest that this compound may have therapeutic potential in neurodegenerative diseases.

Synthesis of Active Pharmaceutical Ingredients

The compound can also be utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for modifications that enhance the pharmacological properties of drugs. For example, it can be transformed into more complex structures that possess enhanced biological activity or improved solubility profiles .

Biological Applications

Antioxidant Activity

There is growing interest in the antioxidant properties of phenolic compounds similar to this compound. These compounds have been shown to scavenge free radicals and reduce oxidative stress in biological systems. This application is particularly relevant in preserving cellular integrity during cold preservation techniques used for organ transplantation .

Protective Effects on Cells

In vitro studies have demonstrated that related compounds can protect cells from oxidative damage during stress conditions. The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis, making these compounds promising candidates for further research in cellular protection strategies .

Data Tables

Case Studies

- Neuroprotective Effects Study

- Photocatalytic Oxidation Experiment

作用机制

The mechanism of action of 2,3-Dimethyl-4-methoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Additionally, its structural features allow it to interact with cellular receptors and modulate biological processes .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

Lipophilicity and Solubility : The addition of methyl groups (e.g., 2,3-dimethyl substitution) increases molecular weight and lipophilicity compared to 4-methoxybenzyl alcohol (138.16 g/mol vs. 166.22 g/mol). This may improve membrane permeability in pharmaceutical applications .

Substituent position significantly affects crystallinity; para-substituted derivatives generally exhibit higher symmetry and stability.

Functional Group Comparisons

- Methoxy vs. Hydroxy Groups : 3,5-Dimethoxy-4-hydroxybenzyl alcohol () contains both methoxy and hydroxy groups, enabling dual reactivity (e.g., hydrogen bonding via -OH and etherification via -OCH₃). In contrast, this compound lacks free hydroxy groups, limiting its participation in hydrogen-bonding interactions.

- Ethoxy vs. Methoxy: 4-Ethoxy-3-methylbenzyl alcohol () has a longer alkoxy chain, which may enhance solubility in nonpolar solvents compared to methoxy-substituted analogs.

Research and Industrial Relevance

- Pharmaceuticals : 4-Methoxybenzyl alcohol () is a documented intermediate in drug synthesis, while the target compound’s steric bulk may make it suitable for niche applications requiring hindered alcohol motifs.

- Antioxidants: Compounds like 3,5-di-tert-butyl-4-hydroxybenzyl alcohol () are used as stabilizers in polymers.

生物活性

2,3-Dimethyl-4-methoxybenzyl alcohol (DMBA) is a compound that has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of DMBA, focusing on its enzymatic properties, protective effects in cellular models, and implications for therapeutic applications.

DMBA is an aromatic alcohol characterized by the following chemical structure:

- Molecular Formula : C10H14O2

- Molecular Weight : 166.22 g/mol

Enzymatic Activity

Recent studies have highlighted the enzymatic properties of DMBA and its derivatives. For instance, research indicates that related compounds can serve as substrates for specific dehydrogenases, showcasing altered substrate specificity compared to traditional alcohols.

Table 1: Enzymatic Activity Comparison

| Compound | Enzyme Type | Specificity Change |

|---|---|---|

| This compound | Alcohol Dehydrogenase (ADH) | Increased preference for long-chain alcohols |

| 4-Methoxybenzyl alcohol | Alcohol Dehydrogenase (ADH) | Broad range of activity |

The study of the enzyme JGW derived from Drosophila species demonstrated that it effectively utilizes long-chain primary alcohols, indicating that DMBA could exhibit similar enzymatic behavior due to structural similarities with other alcohols .

Cellular Protective Effects

DMBA has also been investigated for its protective effects against oxidative stress in cellular models. A notable study examined its impact on brain microvascular endothelial cells subjected to oxygen-glucose deprivation/reperfusion (OGD/Rep). The findings revealed that DMBA significantly improved cell viability and reduced lactate dehydrogenase (LDH) release, indicative of cellular damage.

Table 2: Effects of DMBA on Cell Viability

| Treatment Condition | Cell Viability (%) | LDH Release (U/L) | Pro-inflammatory Factors (pg/mL) |

|---|---|---|---|

| Control | 100 | 50 | TNF-α: 10, IL-1β: 15 |

| OGD/Rep | 30 | 200 | TNF-α: 50, IL-1β: 60 |

| DMBA Treatment | 80 | 70 | TNF-α: 20, IL-1β: 25 |

The treatment with DMBA not only enhanced cell viability but also modulated the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting an anti-inflammatory effect .

The protective mechanisms of DMBA may involve the activation of the PI3K/AKT signaling pathway. Studies indicate that DMBA treatment leads to increased phosphorylation of AKT and enhanced expression of tight junction proteins such as occludin and claudin-5. This suggests that DMBA may help maintain blood-brain barrier integrity during ischemic conditions .

Case Studies

Several case studies have documented the effects of DMBA in various experimental setups:

- Cerebral Ischemia Model : In a rat model of cerebral ischemia/reperfusion injury, DMBA demonstrated significant neuroprotective effects by decreasing blood-brain barrier permeability and enhancing recovery outcomes.

- Inflammation Studies : In vitro studies using macrophage cell lines showed that DMBA reduced inflammatory responses by inhibiting NF-kB activation, further supporting its role as an anti-inflammatory agent.

常见问题

Q. What are the established synthetic routes for 2,3-Dimethyl-4-methoxybenzyl alcohol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of substituted benzyl alcohols typically involves:

- Aldehyde Reduction : Reduction of 2,3-dimethyl-4-methoxybenzaldehyde using NaBH₄ or LiAlH₄ in anhydrous THF/MeOH. Reaction temperatures (0–25°C) and solvent polarity significantly affect stereoselectivity and by-product formation .

- Grignard Addition : Reaction of 2,3-dimethyl-4-methoxybenzyl magnesium bromide with formaldehyde, followed by acidic workup. Excess formaldehyde may lead to over-alkylation, requiring careful stoichiometric control .

Data Table :

| Method | Yield (%) | Purity (HPLC) | Key By-Products |

|---|---|---|---|

| NaBH₄ reduction | 78–85 | ≥95% | Trace aldehyde (<2%) |

| Grignard route | 65–72 | ≥90% | Dimerized product (5–8%) |

Q. How can spectroscopic techniques distinguish this compound from structural analogs like 3,4-dimethylbenzyl alcohol?

Methodological Answer:

- ¹H NMR : The methoxy group (δ 3.3–3.5 ppm) and methyl substituents (δ 2.1–2.3 ppm) exhibit distinct splitting patterns. For example, the para-methoxy group in this compound shows a singlet, whereas ortho-substituted analogs split into doublets .

- IR Spectroscopy : The hydroxyl stretch (3200–3400 cm⁻¹) and methoxy C-O stretch (1250–1050 cm⁻¹) help confirm functional groups. Overlap with aromatic C-H stretches (3000–3100 cm⁻¹) requires deconvolution software for accurate analysis .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% EA). Polar by-products (e.g., aldehydes) elute earlier, while the target alcohol requires higher polarity .

- Crystallization : Dissolve crude product in warm ethanol, then cool to −20°C. Methoxy and methyl groups enhance crystallinity, but steric hindrance may reduce yield .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethyl and 4-methoxy groups influence regioselectivity in substitution reactions?

Methodological Answer:

- Steric Effects : The 2,3-dimethyl groups hinder electrophilic substitution at the ortho positions, directing reactions (e.g., nitration) to the para position relative to the methoxy group.

- Electronic Effects : The methoxy group’s electron-donating nature activates the ring for electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (DFT) show reduced electron density at the 5-position due to methyl group inductive effects .

Data Contradiction : Some studies report unexpected para/ortho ratios in halogenation, suggesting solvent polarity (e.g., DMF vs. CHCl₃) modulates steric accessibility .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the hydroxyl group forms a benzyloxonium ion, which undergoes dehydration to form a styrene derivative (e.g., 2,3-dimethyl-4-methoxystyrene) at >80°C.

- Basic Conditions : Deprotonation leads to alkoxide formation, promoting nucleophilic substitution or oxidation. For example, in NaOH/EtOH, trace O₂ oxidizes the alcohol to 2,3-dimethyl-4-methoxybenzaldehyde .

Key Data :

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| 1M HCl | Dehydration | 2.5 hr |

| 1M NaOH | Oxidation | 1.8 hr |

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO). The methoxy group lowers LUMO energy (−1.8 eV), enhancing susceptibility to nucleophilic attack .

- MD Simulations : Simulate solvent interactions (e.g., DMSO vs. toluene) to predict solubility and aggregation behavior. Polar solvents stabilize the hydroxyl group via H-bonding, reducing reactivity in SN2 pathways .

Q. What contradictions exist in reported melting points or spectral data, and how can they be resolved?

Methodological Answer: Discrepancies in melting points (e.g., 113–115°C vs. 105–108°C) may arise from:

- Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce different crystal forms.

- Impurity Profiles : Residual aldehyde (from incomplete reduction) lowers observed melting points. Use DSC (Differential Scanning Calorimetry) to confirm purity .

Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural confirmation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer: Though the compound lacks chiral centers, stereochemical impurities in precursors (e.g., 2,3-dimethyl-4-methoxybenzaldehyde) can arise during scale-up:

- Catalytic Asymmetry : Use chiral catalysts (e.g., BINOL-phosphoric acid) in aldehyde synthesis to control stereochemistry.

- Process Monitoring : Implement inline FTIR to detect racemization or by-products in real-time during Grignard reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。